Sodium dihydrogen 2-sulphonatosuccinate
Overview
Description
Sodium dihydrogen 2-sulphonatosuccinate, also known as this compound, is a useful research compound. Its molecular formula is C4H5NaO7S and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Disodium 2-sulfobutanedioate, also known as Sodium dihydrogen 2-sulphonatosuccinate or Sodium sulfosuccinate, is a type of compound that primarily targets the skin and hair. It is often used in cosmetic products due to its properties as a surfactant . As a surfactant, it reduces the surface tension of cosmetics and contributes to the even distribution of the product when it is used .
Mode of Action
The compound works by helping to keep a clean surface on the skin or hair . It does this by reducing the surface tension of the water, which allows the water to better mix with oils and dirt on the skin or hair. This allows the oils and dirt to be washed away, leaving the skin or hair clean.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Disodium;2-sulfobutanedioate are largely due to its surfactant and emulsifying properties . It interacts with various biomolecules, primarily lipids, to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Cellular Effects
Disodium;2-sulfobutanedioate influences cell function by altering the hydration state of the cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary depending on the concentration and context of use .
Molecular Mechanism
At the molecular level, Disodium;2-sulfobutanedioate exerts its effects by interacting with lipid molecules within the cell. It can bind to these molecules, altering their properties and influencing various cellular processes. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium;2-sulfobutanedioate can change over time. It is stable and does not degrade rapidly . Long-term effects on cellular function have not been extensively studied and would depend on the specific context of use.
Dosage Effects in Animal Models
The effects of Disodium;2-sulfobutanedioate can vary with different dosages in animal models. At lower doses, it acts primarily as a stool softener, while at higher doses, it can have more pronounced effects on cellular hydration and lipid metabolism .
Metabolic Pathways
Disodium;2-sulfobutanedioate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Disodium;2-sulfobutanedioate is transported and distributed within cells and tissues via passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Disodium;2-sulfobutanedioate is primarily within the cytoplasm, where it can interact with lipid molecules. Its localization can vary depending on the specific cellular context .
Properties
CAS No. |
29454-16-8 |
---|---|
Molecular Formula |
C4H5NaO7S |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
sodium;4-hydroxy-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |
InChI Key |
WQQPDTLGLVLNOH-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |
29454-16-8 | |
physical_description |
Liquid |
Related CAS |
13419-59-5 (tri-hydrochloride salt) 20526-58-3 (hydrochloride salt) 5138-18-1 (parent) 64051-32-7 (mono-ammonium salt) 94138-92-8 (tri-lithium salt) |
Synonyms |
2-Sulfo-butanedioic Acid Sodium Salt; Sulfo-succinic Acid Monosodium Salt; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of dioctyl sodium sulfosuccinate (DOSS)?
A1: Dioctyl sodium sulfosuccinate (DOSS) has the molecular formula C20H37NaO7S and a molecular weight of 444.56 g/mol. []
Q2: How does the chain length of the solvent affect the solubilization capacity of dioctyl sodium sulfosuccinate (DOSS)?
A2: Research shows that the solubilizing capacity of DOSS for water in normal aliphatic hydrocarbon solvents increases as the solvent chain length decreases. For instance, DOSS in octane can solubilize approximately 50 moles of water per mole of DOSS, while in hexadecane, this capacity drops to about 5 moles at 30°C. This suggests that shorter chain solvents facilitate greater water solubilization by DOSS. []
Q3: Does the type of hydrocarbon solvent influence the micellar weight of dialkyl sodium sulfosuccinates?
A3: Yes, the choice of hydrocarbon solvent significantly impacts the micellar weight of dialkyl sodium sulfosuccinates. []
Q4: Can spectroscopic techniques be used to characterize the structure of sodium sulfosuccinate derivatives?
A4: Absolutely, Infrared (IR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy are commonly employed to confirm the structure of synthesized sodium sulfosuccinate derivatives. These techniques provide valuable information about the functional groups and arrangement of atoms within the molecule. []
Q5: How is dioctyl sodium sulfosuccinate (DOSS) used in nanomaterial synthesis?
A5: DOSS acts as a surfactant in the preparation of nanoparticles. For example, it has been successfully utilized in the synthesis of spherical palladium nanoparticles with controlled size and dispersion. []
Q6: Can you explain the role of dioctyl sodium sulfosuccinate (DOSS) in enhancing drug absorption?
A6: DOSS, as an anionic surfactant, can enhance the intestinal absorption of poorly absorbed drugs. It achieves this by temporarily altering the permeability of the gastrointestinal membrane. This effect has been observed in both animal models and human studies. [, ]
Q7: Are there any concerns regarding the long-term use of dioctyl sodium sulfosuccinate (DOSS)?
A7: While generally considered safe for short-term use, research suggests that DOSS may have obesogenic potential. Studies have shown that it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. This finding warrants further investigation, particularly regarding the long-term use of DOSS-containing products. []
Q8: What is the mechanism behind the synergistic pesticide action observed when combining pyridaben and dioctyl sodium sulfosuccinate (DOSS)?
A8: While the exact mechanism of synergy is not fully elucidated, combining pyridaben and DOSS (OT-85) in specific ratios significantly enhances the control of cotton spider mites. This suggests that DOSS might improve the delivery or efficacy of pyridaben, leading to a more potent insecticidal effect. []
Q9: What strategies are employed to enhance the stability and solubility of sodium sulfosuccinate-based formulations?
A9: Researchers are actively exploring various strategies to improve the stability and solubility of sodium sulfosuccinate formulations. These include using different buffer systems, incorporating solubilizers like glycerin and propylene glycol, and optimizing the ratio of surfactant to co-surfactant. [, ]
Q10: Has dioctyl sodium sulfosuccinate (DOSS) shown any toxic effects in animal studies?
A10: Chronic toxicity studies in dogs administered DOSS, danthron, poloxalkol, and their combinations for one year did not reveal any significant toxic effects. Notably, there was no evidence of liver toxicity or alterations in the myenteric plexuses of the treated animals. []
Q11: Are there any reported cases of adverse effects associated with oxyphenisatin acetate-containing laxatives, and what is the potential role of dioctyl sodium sulfosuccinate (DOSS)?
A11: Cases of jaundice have been reported in patients using laxatives containing oxyphenisatin acetate, sodium methyl cellulose, and DOSS. While oxyphenisatin acetate, excreted in bile, is suspected as the primary culprit, the contribution of DOSS to these adverse effects requires further investigation. [, ]
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